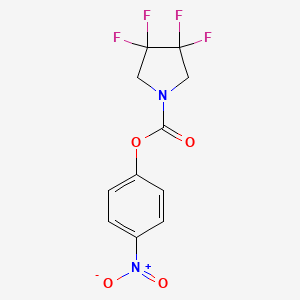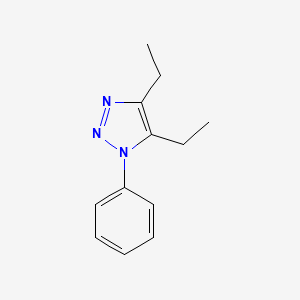
4-Nitrophenyl 3,3,4,4-tetrafluoropyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl 3,3,4,4-tetrafluoropyrrolidine-1-carboxylate is a chemical compound with the molecular formula C₁₁H₈F₄N₂O₄ and a molecular weight of 308.186 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with four fluorine atoms and a nitrophenyl ester group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 3,3,4,4-tetrafluoropyrrolidine-1-carboxylate typically involves the reaction of 4-nitrophenol with 3,3,4,4-tetrafluoropyrrolidine-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl 3,3,4,4-tetrafluoropyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrophenyl ester group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrrolidine derivatives.
Reduction: 4-Aminophenyl 3,3,4,4-tetrafluoropyrrolidine-1-carboxylate.
Hydrolysis: 3,3,4,4-Tetrafluoropyrrolidine-1-carboxylic acid and 4-nitrophenol.
Aplicaciones Científicas De Investigación
4-Nitrophenyl 3,3,4,4-tetrafluoropyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various pyrrolidine derivatives.
Biology: Employed in the study of enzyme kinetics and inhibition due to its ability to act as a substrate for esterases.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl 3,3,4,4-tetrafluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl ester group can be hydrolyzed by esterases, releasing 4-nitrophenol and the corresponding carboxylic acid. This hydrolysis reaction is often used to study enzyme activity and inhibition .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl 3,3,4,4-tetrafluoropyrrolidine-1-carboxylate: Similar compounds include other nitrophenyl esters and fluorinated pyrrolidine derivatives.
4-Nitrophenylchloroformate: Another nitrophenyl ester used in organic synthesis and enzyme studies.
Uniqueness
This compound is unique due to the presence of both a highly fluorinated pyrrolidine ring and a nitrophenyl ester group. This combination imparts distinct chemical properties, making it valuable in various research applications .
Propiedades
Número CAS |
920966-49-0 |
|---|---|
Fórmula molecular |
C11H8F4N2O4 |
Peso molecular |
308.19 g/mol |
Nombre IUPAC |
(4-nitrophenyl) 3,3,4,4-tetrafluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H8F4N2O4/c12-10(13)5-16(6-11(10,14)15)9(18)21-8-3-1-7(2-4-8)17(19)20/h1-4H,5-6H2 |
Clave InChI |
INBHYEJXBYYDKE-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CN1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-N-[2-(pent-2-en-3-yl)phenyl]benzamide](/img/structure/B14191360.png)
![11-Chloro-2,3-diethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B14191374.png)


![3-Methyl-4-[2-(1,3,4-thiadiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14191392.png)
![(4'-Methyl[1,1'-biphenyl]-4-yl)methyl selenocyanate](/img/structure/B14191397.png)
![6-{[tert-Butyl(dimethyl)silyl]oxy}-3-formylhexan-2-yl carbonate](/img/structure/B14191403.png)
![4-[(Pyridin-4-yl)methoxy]butan-1-ol](/img/structure/B14191420.png)

![N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide](/img/structure/B14191431.png)

![(2S)-2-[[(2S)-5-amino-4-methylidene-2,3-dihydropyrrole-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B14191438.png)
![N-[(4-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14191450.png)

